molecular formula C23H19N3O5S3 B2888790 4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 441290-30-8

4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2888790
CAS RN: 441290-30-8
M. Wt: 513.6
InChI Key: KYFDUXYGTXOFTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The indoline and benzothiazole rings are both aromatic systems, which could contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The sulfonyl groups could potentially be reactive, especially under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

This compound has been evaluated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable as it reduces the risk of gastrointestinal side effects associated with non-selective inhibitors .

Anti-inflammatory Activity

In relation to its COX-2 inhibition properties, the compound has been studied for its in vivo anti-inflammatory activity. It has shown promising results in reducing inflammation without causing significant ulcerogenic liability, which is a common concern with many anti-inflammatory drugs .

Ulcerogenic Liability Assessment

The compound’s safety profile has been assessed by examining its ulcerogenic liability. This is an important aspect of drug development, ensuring that the compound does not induce stomach ulcers, which can be a side effect of many anti-inflammatory medications .

Pesticidal Properties

Research has indicated that derivatives of this compound exhibit favorable insecticidal potentials. They have been particularly effective against pests like the oriental armyworm and diamondback moth, suggesting potential applications in agricultural pest management .

Acaricidal Activity

Some derivatives have also displayed lethality against spider mites, which are common pests affecting a variety of plants. This points to the compound’s potential use in developing new acaricides, which are pesticides that target mites and ticks .

Calcium Ion Release in Insect Neurons

Studies have shown that certain derivatives can activate the release of calcium ions in insect central neurons. This activity is crucial for understanding how these compounds affect the nervous system of insects and could lead to the development of more targeted and environmentally friendly insecticides .

Drug-likeness and ADME Profiles

The compound has been subjected to in silico prediction of its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles. This is a critical step in drug discovery to predict the compound’s behavior in biological systems and its potential as a drug candidate .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between the compound and COX-2 at the molecular level. These studies help in predicting the efficacy of the compound and guiding further structural modifications to enhance its activity .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling and appropriate precautions would be necessary .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its properties, and investigating its potential uses. This could include testing its biological activity, studying its reactivity, or exploring its potential applications in various fields .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S3/c1-33(28,29)18-10-11-19-21(14-18)32-23(24-19)25-22(27)16-6-8-17(9-7-16)34(30,31)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFDUXYGTXOFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

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